molecular formula C10H14F2O2 B13586777 2-(4,4-Difluorocyclohexyl)cyclopropanecarboxylic Acid

2-(4,4-Difluorocyclohexyl)cyclopropanecarboxylic Acid

Cat. No.: B13586777
M. Wt: 204.21 g/mol
InChI Key: YLANTXVGBBWOLK-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a cyclohexyl group substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluorocyclohexyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring . Another approach involves the use of diazo compounds in the presence of transition metal catalysts such as rhodium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4-difluorocyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and fluorine atoms contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Difluorocyclohexyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and fluorine-substituted cyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14F2O2

Molecular Weight

204.21 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H14F2O2/c11-10(12)3-1-6(2-4-10)7-5-8(7)9(13)14/h6-8H,1-5H2,(H,13,14)

InChI Key

YLANTXVGBBWOLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CC2C(=O)O)(F)F

Origin of Product

United States

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